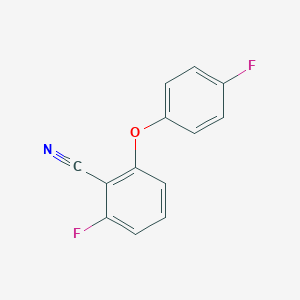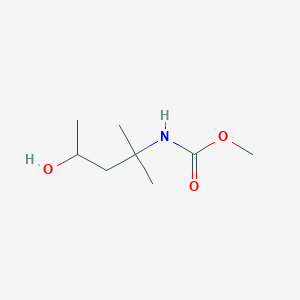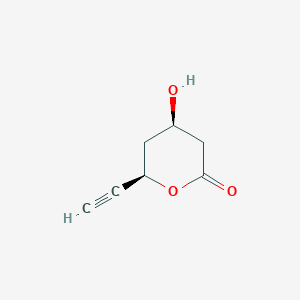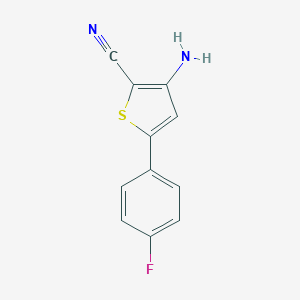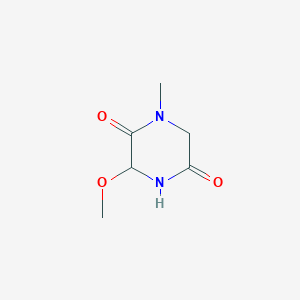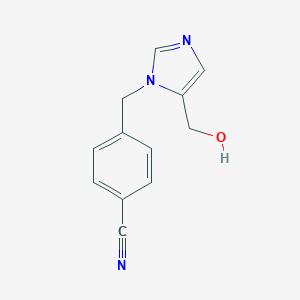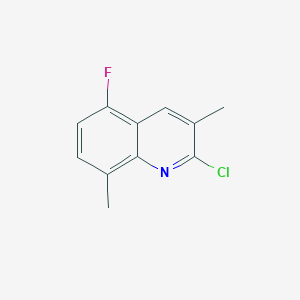
2-氯-5-氟-3,8-二甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-3,8-dimethylquinoline is a quinoline derivative with the molecular formula C11H9ClFN It is characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and methyl groups at the 3 and 8 positions on the quinoline ring
科学研究应用
2-Chloro-5-fluoro-3,8-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3,8-dimethylquinoline typically involves the chlorination and fluorination of a quinoline precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 3,8-dimethylquinoline.
Chlorination: The 2-position of the quinoline ring is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Fluorination: The 5-position is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-fluoro-3,8-dimethylquinoline may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps.
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-3,8-dimethylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-3,8-dimethylquinoline depends on its specific application:
Medicinal Chemistry: It may inhibit bacterial enzymes or interfere with viral replication by binding to specific molecular targets.
Material Science: It functions as an electron donor or acceptor in organic electronic devices, facilitating charge transport.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoroquinoline: Lacks the methyl groups at the 3 and 8 positions.
3,8-Dimethylquinoline: Lacks the chlorine and fluorine atoms.
2-Chloro-3,8-dimethylquinoline: Lacks the fluorine atom at the 5 position.
Uniqueness
2-Chloro-5-fluoro-3,8-dimethylquinoline is unique due to the combination of chlorine, fluorine, and methyl groups on the quinoline ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-chloro-5-fluoro-3,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c1-6-3-4-9(13)8-5-7(2)11(12)14-10(6)8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZSLPPYDBJXMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(C(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371439 |
Source


|
| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-94-1 |
Source


|
| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoro-3,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
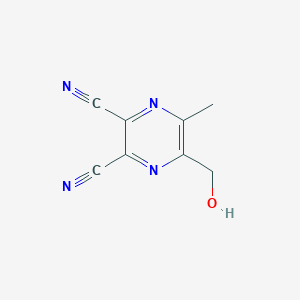
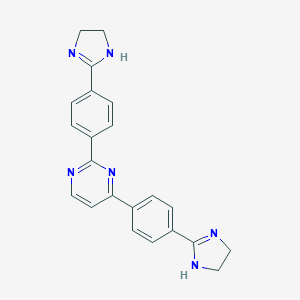
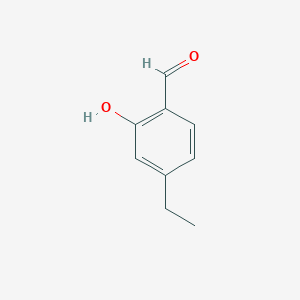
![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
